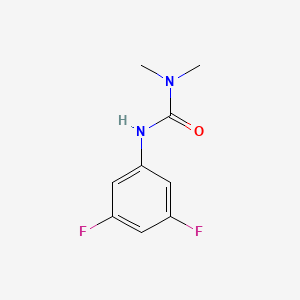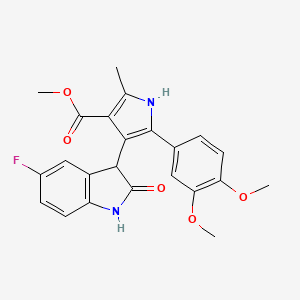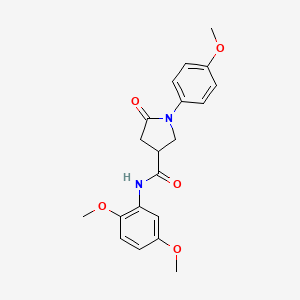![molecular formula C25H29N3O6 B14959679 1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14959679.png)
1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a tetrahydrofuran moiety, and a dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the pyrrolidine ring, often through a substitution reaction.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced via a carbamoylation reaction, where a tetrahydrofuran derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.
Dimethoxyphenyl Compounds: Compounds containing the dimethoxyphenyl group, such as 2,4-dimethoxybenzaldehyde, are also similar.
Uniqueness
1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for research and development.
属性
分子式 |
C25H29N3O6 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H29N3O6/c1-32-17-9-10-21(22(13-17)33-2)28-15-16(12-23(28)29)24(30)27-20-8-4-3-7-19(20)25(31)26-14-18-6-5-11-34-18/h3-4,7-10,13,16,18H,5-6,11-12,14-15H2,1-2H3,(H,26,31)(H,27,30) |
InChI 键 |
YYWQJPVCDKXZLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B14959600.png)
![N-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycine](/img/structure/B14959601.png)
![4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959613.png)
![7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B14959619.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14959621.png)

![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B14959629.png)
methanone](/img/structure/B14959634.png)
![4-phenoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B14959640.png)
![N-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B14959657.png)

![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)

![2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14959694.png)
